![molecular formula C13H16O3 B1358139 (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid CAS No. 57351-00-5](/img/structure/B1358139.png)
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
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Overview
Scientific Research Applications
Metal Complexes and Coordination Chemistry
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid and its derivatives, like naproxen, have been studied extensively for their ability to form coordination compounds with metal ions. These complexes are analyzed for their structural features, spectroscopic properties, and biological activities. Specifically, the coordination compounds of naproxen and similar ligands demonstrate varied structural features based on the nature and nuclearity of metal ions and the coordination mode of ligands, showcasing the compound's adaptability in forming structurally diverse metal complexes (Lazou, Perontsis, & Psomas, 2023).
Synthesis and Modification
Another aspect of scientific research involving this compound focuses on its synthesis and modification to create novel derivatives. For instance, studies have demonstrated the regioselective C-C bond-forming reactions involving naproxen, leading to the production of novel 1-aryl/heteroaryl substituted propan-1-ones, highlighting the compound's versatility and potential in synthetic organic chemistry (Pal, Bindu, Venna, & Dubey, 2007).
Structural Studies and Crystallography
Structural studies have also been a significant area of research, examining the crystal packing in derivatives of this compound. For instance, studies of dicarboxylic acids and esters attached to a naphthalene ring revealed various structural arrangements in the lattice, governed by weak intermolecular interactions and hydrogen bonds. These findings are critical for understanding the material properties of these compounds and their potential applications in various fields (Mondal, Karmakar, Singh, & Baruah, 2008).
Future Directions
properties
IUPAC Name |
2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCQYKCGYMWUAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)CC(=O)O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620432 |
Source
|
Record name | (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57351-00-5 |
Source
|
Record name | (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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